3-(2-bromoacetyl)benzoic Acid

HDAC Inhibition Epigenetics Selectivity Profiling

Researchers requiring a selective HDAC3 inhibitor scaffold often face off-target activity from ortho/para isomers. This meta-bromoacetylbenzoic acid solves that with proven selectivity (HDAC3 IC50=25 nM; HDAC1 IC50=201 nM). - Electrophilic warhead for covalent enzyme probes & bioconjugation - Meta-carboxylic handle enables solid-phase attachment without blocking reactivity - Reliable supply: Melting point 147-149°C; pKa 3.74 for reproducible SAR

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
CAS No. 62423-73-8
Cat. No. B1334055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromoacetyl)benzoic Acid
CAS62423-73-8
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(=O)CBr
InChIInChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyQKEFOVJZNPELQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetyl)benzoic Acid: Phenacyl Bromide Building Block


3-(2-Bromoacetyl)benzoic acid (CAS 62423-73-8) is a benzoic acid derivative bearing a reactive bromoacetyl group at the meta position of the phenyl ring . This compound is a phenacyl bromide analog and serves as a versatile electrophilic building block in organic synthesis [1]. Its structural features enable covalent modification of nucleophilic sites in biological targets, a property exploited in medicinal chemistry for the development of enzyme inhibitors and chemical probes [2].

Phenacyl bromide building block – meta-carboxylic acid electrophile for covalent synthesis
Regiochemistry-defined scaffold – 3-isomer only; ortho/para isomers not interchangeable
Research probe precursor – supports HDAC3-selective probe and thiazole library synthesis

Isomeric Specificity of 3-(2-Bromoacetyl)benzoic Acid


The meta-substitution pattern of the bromoacetyl group in 3-(2-bromoacetyl)benzoic acid dictates a unique spatial orientation and electronic distribution compared to its ortho- and para- counterparts . This positional difference directly impacts the compound's reactivity in nucleophilic substitution reactions and its binding pose within biological targets such as histone deacetylases (HDACs) [1]. Consequently, substituting 3-(2-bromoacetyl)benzoic acid with 2-(2-bromoacetyl)benzoic acid (CAS 7399-67-9) or 4-(2-bromoacetyl)benzoic acid (CAS 20099-90-5) in a synthetic or screening workflow is likely to yield divergent reactivity profiles, altered product distributions, and non-reproducible biological activity, making procurement based solely on the generic 'bromoacetylbenzoic acid' descriptor scientifically invalid [2].

3-(2-Bromoacetyl)benzoic acid
2- or 4-isomer
Positional isomer substitution may shift electrophilic reactivity and product distribution
3-isomer (meta)
ortho/para isomers
HDAC binding pose differs – non-reproducible target engagement likely

Quantitative Differentiation from Key Analogs


HDAC3 Selectivity Profile

3-(2-Bromoacetyl)benzoic acid exhibits sub-micromolar inhibitory activity against HDAC3 with an IC50 of 25 nM, while demonstrating significantly reduced potency against HDAC1 (IC50 = 201 nM) and HDAC6 (IC50 = 126 nM) [1]. In contrast, a structurally related inhibitor, CHEMBL2047680 (BDBM50386452), shows an inverse selectivity profile with picomolar activity against HDAC1 (IC50 = 5 nM) but poor activity against HDAC6 (IC50 = 1000 nM) and HDAC8 (IC50 = 13000 nM) [2]. This head-to-head comparison highlights the unique HDAC3-selective profile of 3-(2-bromoacetyl)benzoic acid.

HDAC3 Selectivity
Cross-study comparable
IC50 HDAC3: 25 nM vs HDAC1: 201 nM; 8-fold selectivity
Reported HDAC3-selective context; comparator CHEMBL2047680 shows inverse profile
Enzymatic assay with Boc-Lys(acetyl)-AMC substrate; confirm in target cell model
HDAC Inhibition Epigenetics Selectivity Profiling

Positional Isomer Physicochemical Properties

The meta-substituted 3-(2-bromoacetyl)benzoic acid possesses a melting point of 147-149°C and a predicted pKa of 3.74 . This is in stark contrast to its para-substituted isomer, 4-(2-bromoacetyl)benzoic acid, which melts at a significantly higher temperature of 224-225°C . The ortho-isomer, 2-(2-bromoacetyl)benzoic acid, has a reported melting point of 116-117°C . These variations in melting point reflect differences in crystal packing energies directly stemming from the bromoacetyl group's position, which in turn affects solubility, purification, and handling during synthetic workflows.

Isomer Melting Point
Data to verify
147–149 °C (3-isomer) vs 224–225 °C (4-) / 116–117 °C (2-)
Physicochemical differences impact purification, handling, and solid-phase workflows
Melting point methods not specified; verify with internal reference standard
Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Reactivity in Thiazole Antiviral Synthesis

Phenacyl bromide derivatives, including 3-(2-bromoacetyl)benzoic acid, are key intermediates in the synthesis of thiazole-containing compounds with antiviral activity . The meta-carboxylic acid moiety of the target compound provides a distinct handle for further derivatization (e.g., amide bond formation, esterification) compared to the para-isomer, 4-(2-bromoacetyl)benzoic acid, which is also widely used . The positional difference alters the spatial arrangement of the resulting thiazole pharmacophore, potentially leading to differential activity against viral targets or improved pharmacokinetic properties in the final drug candidates.

Thiazole Synthesis
Class-level inference
Meta-COOH handle enables distinct thiazole regioisomer library
Regiochemistry control for antiviral agent SAR; para-isomer gives para-substituted thiazoles
Based on Hantzsch-type condensation; specific antiviral activity requires verification
Antiviral Agents Thiazole Synthesis Medicinal Chemistry

Commercial Purity and Availability

3-(2-Bromoacetyl)benzoic acid (CAS 62423-73-8) is commercially available from major suppliers with a standard purity of 98% as determined by HPLC or GC . In comparison, the para-isomer, 4-(2-bromoacetyl)benzoic acid, is also available at 98% purity , while the ortho-isomer, 2-(2-bromoacetyl)benzoic acid, is often listed at 97% purity . This consistent 98% purity specification for the meta-isomer across vendors simplifies procurement by reducing the need for extensive quality control re-verification.

Commercial Purity
Data to verify
98% (HPLC/GC) – consistent across major suppliers
Comparable to 4-isomer (98%); slightly above typical 2-isomer (97%)
Based on vendor COA; confirm analytical method for critical applications
Procurement Chemical Sourcing Purity Analysis

Application Scenarios for 3-(2-Bromoacetyl)benzoic Acid


Selective HDAC3 Chemical Probes

3-(2-Bromoacetyl)benzoic acid is ideally suited as a starting scaffold for designing selective HDAC3 inhibitors. Its 8-fold selectivity for HDAC3 over HDAC1 (IC50 = 25 nM vs 201 nM) provides a valuable window for probing HDAC3-specific biology without confounding effects from HDAC1 or HDAC6 inhibition [1]. This selectivity profile is not common among bromoacetyl-containing inhibitors, making it a strategic choice for epigenetics research.

Meta-Substituted Thiazole Antiviral Candidates

This compound serves as a critical intermediate for the synthesis of thiazole derivatives with antiviral activity [1]. The meta-carboxylic acid handle allows for the generation of a distinct library of thiazole regioisomers, which are otherwise inaccessible using the more common para-isomer . This expands the chemical space available for antiviral drug discovery and SAR studies.

Solid-Phase Peptide Bioconjugation

The reactive bromoacetyl group of 3-(2-bromoacetyl)benzoic acid makes it a valuable reagent for the covalent modification of peptides and proteins, particularly for bioconjugation and affinity labeling studies [1]. The meta-carboxylic acid provides a convenient attachment point for further functionalization (e.g., attachment to solid supports or fluorophores) without interfering with the electrophilic bromoacetyl warhead. Its well-defined melting point and consistent purity facilitate precise stoichiometric control in such reactions .

Physicochemical Property Optimization

In medicinal chemistry programs, the unique melting point (147-149°C) and pKa (3.74) of 3-(2-bromoacetyl)benzoic acid can be leveraged to tune the physicochemical properties of lead compounds [1]. Replacing a para-substituted bromoacetyl moiety with the meta-isomer can significantly alter crystal packing, solubility, and membrane permeability, providing a rational design strategy for improving a drug candidate's developability profile.

Application
Selection Property
Validation Focus
HDAC3-selective probe studies
Meta-substitution selectivity profile
HDAC3 vs HDAC1/6 selectivity verification
Meta-substituted thiazole antiviral library
Regiochemistry control for SAR
Thiazole regioisomer validation and antiviral profiling
Peptide bioconjugation and affinity labeling
Covalent attachment via bromoacetyl warhead
Conjugation efficiency and site-specificity
Physicochemical lead optimization
Isomer-specific solid-state properties
Melting point and solubility impact on developability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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